molecular formula C18H17Cl2NO4 B1680148 2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid CAS No. 131179-94-7

2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid

Cat. No.: B1680148
CAS No.: 131179-94-7
M. Wt: 382.2 g/mol
InChI Key: YSKMQAIZJHNDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RSR4 is one of the most potent allosteric effectors of hemoglobin.

Properties

CAS No.

131179-94-7

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

IUPAC Name

2-[4-[2-(3,5-dichloroanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C18H17Cl2NO4/c1-18(2,17(23)24)25-15-5-3-11(4-6-15)7-16(22)21-14-9-12(19)8-13(20)10-14/h3-6,8-10H,7H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

YSKMQAIZJHNDTP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Appearance

Solid powder

131179-94-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(4-(((3,5-dichloroanilino)carbonyl)methyl)phenoxy)-2-methylpropionic acid)
RSR 4
RSR-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 3
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 5
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(2-((3,5-Dichlorophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid

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